

# Vercirnon sodium pharmacology and toxicology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Vercirnon sodium |           |
| Cat. No.:            | B8118131         | Get Quote |

An in-depth analysis of the available data on **Vercirnon sodium** reveals a focused but ultimately discontinued path in clinical development. This guide consolidates the pharmacological and toxicological information from preclinical and clinical studies to provide a comprehensive overview for researchers and drug development professionals.

## **Pharmacology of Vercirnon Sodium**

**Vercirnon sodium**, also known as JNJ-27018966, was an investigational drug developed for the treatment of Crohn's disease. Its primary mechanism of action is the antagonism of the C-C chemokine receptor type 9 (CCR9), which plays a crucial role in the migration of gut-tropic T cells to the small intestine.

#### **Mechanism of Action**

Vercirnon is a selective, non-competitive, and reversible allosteric antagonist of the CCR9 receptor. The binding of the natural ligand for CCR9, the chemokine CCL25 (also known as TECK), to the receptor on T-lymphocytes is a key step in the inflammatory cascade associated with Crohn's disease. By blocking this interaction, Vercirnon was intended to reduce the infiltration of inflammatory cells into the intestinal tissue. It demonstrated high affinity for the human CCR9 receptor.

The signaling pathway targeted by Vercirnon is central to the pathophysiology of small intestinal inflammation in Crohn's disease.





Click to download full resolution via product page

**Figure 1:** Vercirnon's Mechanism of Action on the CCR9 Pathway.



#### **Pharmacokinetics**

Pharmacokinetic properties of Vercirnon were evaluated in healthy volunteers and patients with Crohn's disease.

Table 1: Summary of Vercirnon Pharmacokinetic Parameters

| Parameter                 | Value / Observation                        | Population                | Source |
|---------------------------|--------------------------------------------|---------------------------|--------|
| Absorption                | Rapidly absorbed                           | <b>Healthy Volunteers</b> |        |
| Tmax (Time to Peak)       | ~1.5 - 2 hours                             | Healthy Volunteers        |        |
| Cmax (Peak Concentration) | Dose-proportional increase                 | Healthy Volunteers        |        |
| AUC (Total Exposure)      | Dose-proportional increase                 | Healthy Volunteers        |        |
| Half-life (t1/2)          | ~30 - 40 hours                             | Healthy Volunteers        |        |
| Food Effect               | High-fat meal<br>increased Cmax and<br>AUC | Healthy Volunteers        |        |

| Metabolism | Primarily via CYP3A4 enzyme | In Vitro | |

## **Toxicology and Safety Profile**

The safety and tolerability of Vercirnon were assessed in multiple clinical trials. While generally considered to have an acceptable safety profile, its development was ultimately halted due to a lack of efficacy.

### **Clinical Safety**

In a Phase 2 study involving patients with active Crohn's disease, Vercirnon was administered at doses of 50, 250, or 500 mg twice daily. The incidence of adverse events was found to be similar across the Vercirnon and placebo groups. A separate Phase 2b study also concluded that Vercirnon was generally safe and well-tolerated.



The most comprehensive safety data comes from the PROTECT-1 study, a large Phase 3 trial. The overall incidence of adverse events and serious adverse events was comparable between the Vercirnon and placebo arms of the study. This suggests that, even at the doses tested in late-stage trials, the drug did not present significant toxicity concerns beyond those observed with a placebo.

Table 2: Summary of Clinical Safety Findings

| Study Phase | Key Finding                                         | Conclusion                           | Source |
|-------------|-----------------------------------------------------|--------------------------------------|--------|
| Phase 2     | Incidence of adverse events was similar to placebo. | Generally well-<br>tolerated.        |        |
| Phase 2b    | No significant safety signals identified.           | Considered safe for further testing. |        |

| Phase 3 (PROTECT-1) | Adverse event rates were comparable to placebo. | Lack of efficacy, not safety, led to discontinuation. | |

# **Experimental Protocols**

Detailed experimental protocols are proprietary; however, the methodologies can be inferred from the study designs described in publications.

#### **CCR9 Receptor Occupancy Assay**

To confirm target engagement, a receptor occupancy (RO) assay was developed. This is crucial for establishing the relationship between drug dosage, plasma concentration, and the extent of CCR9 receptor blockade.

- Objective: To measure the percentage of CCR9 receptors on peripheral T-cells that are bound by Vercirnon.
- · Methodology:







- Sample Collection: Whole blood samples were collected from subjects at various time points post-dose.
- Cell Staining: Samples were stained with fluorescently labeled antibodies specific for T-cell markers (e.g., CD3) and a fluorescently labeled version of the CCR9 ligand, CCL25.
- Flow Cytometry: The samples were analyzed using a flow cytometer to quantify the binding of the labeled CCL25 to the CCR9 receptors on the T-cell population.
- Calculation: Receptor occupancy is calculated by comparing the CCL25 binding in postdose samples to the baseline (pre-dose) samples. A lower CCL25 signal indicates higher occupancy by Vercirnon.

The workflow for such an assay is visualized below.





Click to download full resolution via product page

Figure 2: Generalized Workflow for a Flow Cytometry-based RO Assay.

### **Discontinuation and Conclusion**







Despite a promising mechanism of action and an acceptable safety profile, the clinical development of Vercirnon was terminated. The decision was made after a pre-planned interim analysis of two Phase 3 induction studies (part of the PROTECT program) revealed that the drug failed to meet its primary endpoint of inducing a clinical response and remission in patients with moderately to severely active Crohn's disease. The lack of efficacy was the sole reason for the discontinuation, not any overriding safety or toxicological concerns.

 To cite this document: BenchChem. [Vercirnon sodium pharmacology and toxicology].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118131#vercirnon-sodium-pharmacology-and-toxicology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com